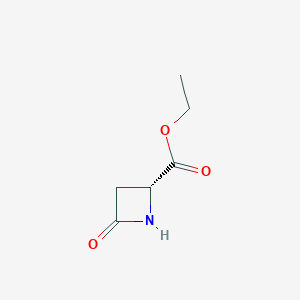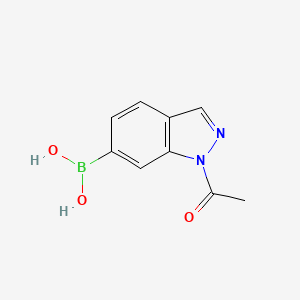![molecular formula C13H16N2Si B13468802 4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile CAS No. 1240113-18-1](/img/structure/B13468802.png)
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile is an organic compound with the molecular formula C12H14N2Si. This compound is characterized by the presence of an amino group, a methyl group, a trimethylsilyl-ethynyl group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzonitrile and trimethylsilylacetylene.
Reaction Conditions: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzonitrile with trimethylsilylacetylene in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-[2-(trimethylsilyl)ethynyl]benzonitrile: A closely related compound with similar structural features.
4-[(Trimethylsilyl)ethynyl]aniline: Another compound with a trimethylsilyl-ethynyl group and an amino group.
Uniqueness
4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile is unique due to the presence of both a methyl group and a benzonitrile moiety, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
1240113-18-1 |
|---|---|
Formule moléculaire |
C13H16N2Si |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
4-amino-3-methyl-5-(2-trimethylsilylethynyl)benzonitrile |
InChI |
InChI=1S/C13H16N2Si/c1-10-7-11(9-14)8-12(13(10)15)5-6-16(2,3)4/h7-8H,15H2,1-4H3 |
Clé InChI |
KFSIUUAPHDTXHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C#C[Si](C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


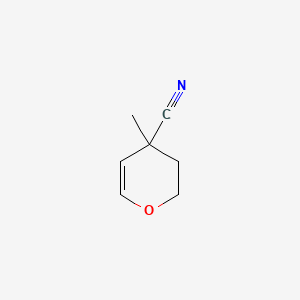
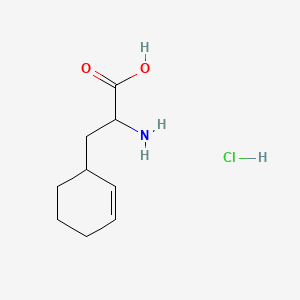
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)


![6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
![3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine](/img/structure/B13468773.png)

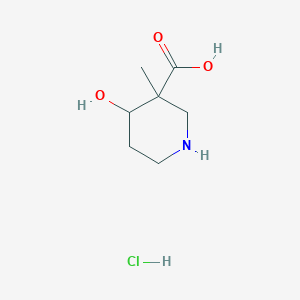
![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
